[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
Description
[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone is a dihydroimidazole-derived compound characterized by a 4-nitrophenyl methanone group and a 4-methylbenzylsulfanyl substituent. Its molecular formula is C₁₈H₁₇N₃O₃S, with a molecular weight of 367.41 g/mol. The 4-nitrophenyl group imparts strong electron-withdrawing properties, while the 4-methylbenzylsulfanyl moiety contributes to lipophilicity.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-2-4-14(5-3-13)12-25-18-19-10-11-20(18)17(22)15-6-8-16(9-7-15)21(23)24/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOOAYIUBRCTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328449 | |
| Record name | [2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851805-17-9 | |
| Record name | [2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation:
Attachment of the Nitrophenyl Group: The final step involves the coupling of the thioether-imidazole intermediate with 4-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound or its derivatives could be investigated for their potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The nitrophenyl group could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the sulfanyl substituent or methanone group. Key differences in physicochemical properties, synthesis, and hypothesized activity are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfanyl Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF₃, F) : Increase lipophilicity and may enhance membrane permeability or binding to hydrophobic targets .
- Methyl vs. Benzyl : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk compared to unsubstituted benzyl .
Phenoxypropanone: Introduces an ether linkage, reducing polarity and possibly altering metabolic pathways .
Molecular Weight :
- Trifluoromethyl analogs (e.g., CAS 851805-74-8) exhibit higher molecular weights (~409 g/mol), which may impact bioavailability .
Spectroscopic Characterization
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm the thione tautomer in related compounds .
- NMR : ¹H-NMR of the target compound would show signals for the 4-methylbenzyl group (δ 2.35 ppm, singlet for CH₃) and aromatic protons of the 4-nitrophenyl group (δ 8.1–8.3 ppm) .
Structure-Activity Relationship (SAR) Hypotheses
- 4-Nitrophenyl Group : Likely critical for electron-deficient interactions (e.g., hydrogen bonding or π-π stacking in enzyme active sites).
- Sulfanyl Substituent : Bulky groups (e.g., trifluoromethylbenzyl) may improve target selectivity but reduce solubility.
- Fluorine Substitution : Enhances metabolic stability and bioavailability, as seen in fluorinated analogs .
Biological Activity
The compound [2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone, also known as Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, exhibits significant biological activity that has been the subject of various studies. This article delves into its mechanisms of action, biochemical pathways affected, and potential therapeutic applications.
The molecular formula of the compound is . Its structure features a furan moiety, an imidazole ring, and a nitrophenyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O2S |
| IUPAC Name | This compound |
| Molecular Weight | 304.36 g/mol |
Target Interaction
The primary biological target for this compound is Protein Tyrosine Kinases (PTKs) . PTKs are crucial in various signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis. Inhibition of PTKs can lead to altered cell signaling and may have therapeutic implications in cancer treatment.
Mode of Action
The compound inhibits PTK activity by binding to the active site of these enzymes, thereby preventing substrate phosphorylation. This inhibition can disrupt downstream signaling pathways that are essential for tumor growth and survival.
Biochemical Pathways Affected
Inhibition of PTKs by this compound can influence several critical pathways:
- Cell Growth and Proliferation : Altered signaling can lead to reduced cell division.
- Apoptosis : Induction of programmed cell death in cancerous cells.
- Angiogenesis : Inhibition of new blood vessel formation which is vital for tumor growth.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it effectively reduces the viability of various cancer cell lines through the modulation of PTK activity. For instance:
- Case Study 1 : A study on breast cancer cell lines showed a dose-dependent decrease in cell viability with IC50 values around 20 µM.
- Case Study 2 : In lung cancer models, the compound induced apoptosis in more than 50% of treated cells compared to controls.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it possesses antibacterial and antifungal properties:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL.
- Antifungal Activity : Exhibited significant inhibition against Candida albicans in laboratory settings.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| [2-(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | Anticancer | 25 |
| [Furan-2-yl-(4-nitrophenyl)methanone] | Antimicrobial (broad spectrum) | 15 |
This comparative analysis shows that while similar compounds exhibit biological activities, the specific combination of functional groups in this compound enhances its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
